molecular formula C8H5BrF2O B3391076 5-Bromo-2,4-difluoro-3-methylbenzaldehyde CAS No. 1378865-38-3

5-Bromo-2,4-difluoro-3-methylbenzaldehyde

Cat. No. B3391076
CAS RN: 1378865-38-3
M. Wt: 235.02 g/mol
InChI Key: WTFZCNWVXZOGRC-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H5BrF2O. It has a molecular weight of 235.03 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF2O/c1-4-7(10)5(3-12)2-6(9)8(4)11/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 235.03 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heterocycles and Derivatives

Research on the synthesis of heterocyclic compounds often involves the use of brominated benzaldehydes as intermediates. For instance, aromatic aldehydes, including brominated derivatives, are used in multi-component reactions to synthesize isoxazolone derivatives, which possess significant biological and medicinal properties (Laroum et al., 2019). These reactions underscore the utility of brominated aldehydes in facilitating the preparation of heterocycles by multi-component reactions, showcasing their role in the development of new compounds with potential pharmaceutical applications.

Environmental and Health Impact Studies

Brominated flame retardants (BFRs) have been a subject of environmental and health impact studies due to their widespread use and persistence in the environment. The research on the occurrence and toxicology of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) indicates that these compounds, related to brominated benzaldehydes in terms of their bromine content, share similar toxicity profiles with their chlorinated homologs, necessitating further investigation into their health effects (Birnbaum et al., 2003). This research highlights the environmental concerns associated with brominated compounds and the need for studies on their impact on human health and ecology.

Material Science and Polymer Chemistry

In material science, the polymerization of higher aldehydes, including brominated variants, is of interest due to the unique properties that these polymers exhibit. Studies in this field explore the polymerization mechanisms, properties, and potential applications of polymers derived from aldehydes, indicating the role of such compounds in developing new materials with desirable characteristics (Kubisa et al., 1980). This aspect of research demonstrates the significance of brominated benzaldehydes in advancing the development of novel materials through polymer chemistry.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-bromo-2,4-difluoro-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4-7(10)5(3-12)2-6(9)8(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZCNWVXZOGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378865-38-3
Record name 5-bromo-2,4-difluoro-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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